molecular formula C12H12IN3O4 B12946384 2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid CAS No. 89218-96-2

2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid

Cat. No.: B12946384
CAS No.: 89218-96-2
M. Wt: 389.15 g/mol
InChI Key: HCTPAJMYRAEWFX-UHFFFAOYSA-N
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Description

2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound that features an imidazole ring substituted with an iodine atom. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the iodine atom can be achieved through electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS). The final step involves the attachment of the diacetic acid moiety through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Deiodinated benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
  • 4-(1H-benzo[d]imidazol-2-yl)aniline

Uniqueness

2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The diacetic acid moiety also provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.

Properties

CAS No.

89218-96-2

Molecular Formula

C12H12IN3O4

Molecular Weight

389.15 g/mol

IUPAC Name

2-[carboxymethyl-[(6-iodo-1H-benzimidazol-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C12H12IN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20)

InChI Key

HCTPAJMYRAEWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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